molecular formula C35H36N4O7 B12780523 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-hydroxy- CAS No. 153183-64-3

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-hydroxy-

Cat. No.: B12780523
CAS No.: 153183-64-3
M. Wt: 624.7 g/mol
InChI Key: SDULFQOGIXPXRD-ZRTHHSRSSA-N
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Description

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-hydroxy-) is a complex organic compound that features a unique structure combining benzamide and diazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the diazepine core. The key steps include:

    Formation of the Diazepine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the diazepine ring.

    Introduction of Hydroxy Groups: Hydroxylation reactions are carried out to introduce hydroxy groups at specific positions on the diazepine ring.

    Attachment of Benzyl Groups: Benzyl groups are introduced through alkylation reactions.

    Formation of Benzamide Moieties: The final steps involve the formation of benzamide groups through amidation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can be used to convert ketone or aldehyde groups back to alcohols.

    Substitution: The benzyl groups can undergo substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with new functional groups replacing the benzyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Properties

153183-64-3

Molecular Formula

C35H36N4O7

Molecular Weight

624.7 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-[[3-(hydroxycarbamoyl)phenyl]methyl]-2-oxo-1,3-diazepan-1-yl]methyl]-N-hydroxybenzamide

InChI

InChI=1S/C35H36N4O7/c40-31-29(19-23-9-3-1-4-10-23)38(21-25-13-7-15-27(17-25)33(42)36-45)35(44)39(22-26-14-8-16-28(18-26)34(43)37-46)30(32(31)41)20-24-11-5-2-6-12-24/h1-18,29-32,40-41,45-46H,19-22H2,(H,36,42)(H,37,43)/t29-,30-,31+,32+/m1/s1

InChI Key

SDULFQOGIXPXRD-ZRTHHSRSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NO)CC4=CC(=CC=C4)C(=O)NO)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NO)CC4=CC(=CC=C4)C(=O)NO)CC5=CC=CC=C5)O)O

Origin of Product

United States

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